molecular formula C19H20O4 B3077008 (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1043387-41-2

(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3077008
CAS No.: 1043387-41-2
M. Wt: 312.4 g/mol
InChI Key: VQTKXNMWIZRPIO-PKNBQFBNSA-N
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Description

(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone, featuring a 4-methylphenyl group and a 2,3,4-trimethoxyphenyl group . This compound is widely studied in scientific research for its diverse biological activities, with a significant focus on its anticancer potential . The proposed mechanism of action for its anticancer activity involves the induction of apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating key apoptotic markers . Furthermore, research on similar chalcone derivatives has demonstrated the ability to arrest the cell cycle at various phases, such as the G1 phase, leading to the inhibition of cell proliferation . The compound's antioxidant properties, contributed by the methoxy groups on its aromatic ring, also play a role in its bioactivity by helping to scavenge free radicals and reduce oxidative stress in cellular environments . Beyond oncology research, this chalcone serves as a versatile precursor in chemistry for the synthesis of various heterocyclic compounds and complex molecules . Its potential applications extend to antimicrobial and anti-inflammatory research, as molecular docking studies of analogous chalcones have shown promising binding energies against various microbial protein receptors . The compound is synthesized via a Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and 2,3,4-trimethoxyacetophenone under basic conditions, followed by purification through recrystallization or column chromatography . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13-5-7-14(8-6-13)16(20)11-9-15-10-12-17(21-2)19(23-4)18(15)22-3/h5-12H,1-4H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTKXNMWIZRPIO-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

    Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents (Aryl Rings) Melting Point (°C) Key Structural Features Source
Target Compound 4-Methylphenyl; 2,3,4-trimethoxy Not Reported High lipophilicity, electron-rich methoxy
(E)-1-(4-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (a18) 4-Methoxyphenyl; 2,3,4-trimethoxy 94.4–96.5 Increased polarity due to methoxy
(E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 5-Bromothiophen-2-yl; 2,3,4-trimethoxy Not Reported Bromine enhances electronegativity
(E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P2) 2,4-Dimethoxyphenyl; 2,3,4-trimethoxy Not Reported Synergistic methoxy groups enhance activity

Key Observations :

  • Bromine or chlorine substitutions (e.g., in thiophene-based analogs) introduce steric and electronic effects that may alter binding affinity in biological systems .

Key Observations :

  • Methoxy-rich analogs like ETTC and P2 demonstrate significant bioactivity, suggesting that electron-donating groups enhance interactions with cellular targets .

Crystallographic and Computational Insights

  • Crystal Packing : The 2,3,4-trimethoxyphenyl group in the target compound likely forms intermolecular C–H···O and π–π interactions, as seen in analogs like (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one .
  • Hirshfeld Surface Analysis : Ethoxy substituents (e.g., in chalcone2) alter supramolecular arrangements compared to methoxy groups, impacting solubility and stability .
  • DFT Calculations: Methoxy groups increase electron density on the enone system, enhancing reactivity toward nucleophilic targets in biological systems .

Biological Activity

(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C19H20O4
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 940291-94-1
  • IUPAC Name : (E)-1-(4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound this compound has been studied for its potential therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance:

  • Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as RAS-ERK and AKT/FOXO3a pathways. These pathways are critical in regulating cell survival and proliferation .
  • Case Study : In a study focusing on hepatocellular carcinoma (HCC), the compound demonstrated significant cytotoxicity towards HCC cells. The results showed that it inhibited cell viability and proliferation while promoting apoptosis through mitochondrial dysfunction and DNA damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by disrupting mitochondrial membrane potential and activating apoptotic markers such as BAX and PARP-1 .
  • Inhibition of Cell Proliferation : Studies have shown that this chalcone derivative can arrest the cell cycle at various phases, leading to reduced proliferation rates in tumor cells .
  • Antioxidant Properties : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within cells .

Research Findings Summary

Study FocusFindingsMethodology
Anticancer ActivityInduced apoptosis in HCC cellsCell Counting Kit-8 assay, flow cytometry
Cell Cycle ArrestArrested cell cycle at G1 phaseWestern blot analysis
Antioxidant ActivityScavenging of free radicalsVarious biochemical assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.